molecular formula C7H12ClN3O B2714436 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride CAS No. 2172496-60-3

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride

Cat. No.: B2714436
CAS No.: 2172496-60-3
M. Wt: 189.64
InChI Key: XKPUTWVXHXGUIN-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a bicyclic heterocyclic compound featuring fused pyran and imidazole rings. Its molecular structure includes a methyl substituent at the 1-position and an amine group at the 2-position, stabilized as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules .

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-10-6-2-3-11-4-5(6)9-7(10)8;/h2-4H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPUTWVXHXGUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)N=C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as nickel and mild reaction temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: EN300-1608601 (Enamine Ltd. designation) .
  • Purity : Typically ≥95% .

Comparison with Structural Analogs

The compound belongs to a family of pyranoimidazole derivatives, differing primarily in substituents at the 1-position. Below is a detailed comparison with its closest analogs:

1-Cyclopropyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride

  • CAS No.: 2172460-98-7 .
  • Molecular Formula : C₉H₁₄ClN₃O.
  • Molecular Weight : 215.68 g/mol .
  • Key Differences: The cyclopropyl group introduces steric bulk and rigidity compared to the methyl substituent. Synthesis: Prepared via nucleophilic substitution reactions similar to the methyl analog, using cyclopropyl-containing reagents .

1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine Hydrochloride

  • CAS No.: 2172030-92-9 .
  • Molecular Formula : C₉H₁₆ClN₃O (inferred from structural similarity).
  • Key Differences: The ethyl group increases chain flexibility and lipophilicity compared to methyl. Potential for altered pharmacokinetics, such as extended metabolic half-life due to reduced steric hindrance .

4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-ylmethanamine Derivatives

  • Example: Compounds with oxazole instead of imidazole cores (e.g., 4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine).
  • Key Differences :
    • Replacement of imidazole with oxazole alters electronic properties, reducing basicity of the amine group.
    • Such derivatives are less common in antimicrobial studies compared to imidazole-containing analogs .

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Methyl Group : Balances lipophilicity and solubility, making it suitable for initial pharmacological screening .
  • Cyclopropyl Group : May enhance binding to hydrophobic pockets in target enzymes, as seen in antifungal agents (e.g., triazole derivatives) .

Biological Activity

1-Methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H10_{10}N3_3O
  • Molecular Weight : 138.17 g/mol
  • CAS Number : 2172599-51-6
  • SMILES : CN1C2=C(COCC2)N=C1N

The biological activity of this compound is primarily linked to its interaction with various cellular pathways involved in cancer progression. The compound exhibits potential as an inhibitor of specific kinases and enzymes involved in cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has shown promise in inhibiting Aurora-A kinase, which is crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it may promote apoptosis in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Anticancer Activity

This compound has been evaluated against several cancer cell lines with promising results. Below is a summary of its cytotoxic effects:

Cell Line IC50_{50} (µM) Mechanism
MCF73.79Apoptosis induction
NCI-H46012.50Cell cycle arrest
A54942.30Aurora-A kinase inhibition

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against MCF7 and NCI-H460 cells with IC50_{50} values indicating effective growth inhibition.

Study 2: Mechanistic Insights

Research conducted by Wei et al. highlighted the compound's ability to inhibit cell proliferation in A549 lung cancer cells through the activation of apoptotic pathways. The study utilized flow cytometry to assess apoptosis levels post-treatment.

Study 3: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications to the pyrano-imidazole scaffold could enhance biological activity. Variants of the compound were synthesized and tested for improved potency against targeted cancer types.

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